molecular formula C14H17N3O2 B2540931 (E)-2-cyano-3-(dimethylamino)-N-(2-methoxy-5-methylphenyl)acrylamide CAS No. 2035021-58-8

(E)-2-cyano-3-(dimethylamino)-N-(2-methoxy-5-methylphenyl)acrylamide

Cat. No. B2540931
CAS RN: 2035021-58-8
M. Wt: 259.309
InChI Key: ITMWVJZVHYTNJK-PKNBQFBNSA-N
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Description

(E)-2-cyano-3-(dimethylamino)-N-(2-methoxy-5-methylphenyl)acrylamide, also known as DMACA, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

(E)-2-cyano-3-(dimethylamino)-N-(2-methoxy-5-methylphenyl)acrylamide exerts its biological activity by binding to target proteins and modulating their function. The exact mechanism of action of (E)-2-cyano-3-(dimethylamino)-N-(2-methoxy-5-methylphenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of protein-protein interactions and the modulation of protein conformation.
Biochemical and Physiological Effects:
(E)-2-cyano-3-(dimethylamino)-N-(2-methoxy-5-methylphenyl)acrylamide has been shown to have various biochemical and physiological effects. In cancer cells, (E)-2-cyano-3-(dimethylamino)-N-(2-methoxy-5-methylphenyl)acrylamide induces apoptosis by activating caspase enzymes and inhibiting anti-apoptotic proteins. In addition, (E)-2-cyano-3-(dimethylamino)-N-(2-methoxy-5-methylphenyl)acrylamide inhibits cell cycle progression by downregulating cyclin-dependent kinases. In materials science, (E)-2-cyano-3-(dimethylamino)-N-(2-methoxy-5-methylphenyl)acrylamide has been shown to have self-assembly properties, which make it useful for the synthesis of functional materials.

Advantages and Limitations for Lab Experiments

(E)-2-cyano-3-(dimethylamino)-N-(2-methoxy-5-methylphenyl)acrylamide has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. However, (E)-2-cyano-3-(dimethylamino)-N-(2-methoxy-5-methylphenyl)acrylamide also has limitations, such as its low solubility in water and its potential toxicity.

Future Directions

There are several future directions for (E)-2-cyano-3-(dimethylamino)-N-(2-methoxy-5-methylphenyl)acrylamide research. One direction is the development of (E)-2-cyano-3-(dimethylamino)-N-(2-methoxy-5-methylphenyl)acrylamide-based drugs for the treatment of cancer and other diseases. Another direction is the synthesis of functional materials using (E)-2-cyano-3-(dimethylamino)-N-(2-methoxy-5-methylphenyl)acrylamide as a monomer. Additionally, further studies are needed to fully understand the mechanism of action of (E)-2-cyano-3-(dimethylamino)-N-(2-methoxy-5-methylphenyl)acrylamide and its potential applications in various fields.

Synthesis Methods

(E)-2-cyano-3-(dimethylamino)-N-(2-methoxy-5-methylphenyl)acrylamide can be synthesized through a multistep process starting with the reaction of 2-methoxy-5-methylphenol with dimethylformamide dimethyl acetal to form the corresponding enol ether. The enol ether is then reacted with acryloyl chloride to form the acrylamide. Finally, the acrylamide is reacted with cyanogen bromide and dimethylamine to form (E)-2-cyano-3-(dimethylamino)-N-(2-methoxy-5-methylphenyl)acrylamide.

Scientific Research Applications

(E)-2-cyano-3-(dimethylamino)-N-(2-methoxy-5-methylphenyl)acrylamide has been studied for its potential applications in various fields such as cancer research, drug discovery, and materials science. In cancer research, (E)-2-cyano-3-(dimethylamino)-N-(2-methoxy-5-methylphenyl)acrylamide has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting cell cycle progression. In drug discovery, (E)-2-cyano-3-(dimethylamino)-N-(2-methoxy-5-methylphenyl)acrylamide has been used as a scaffold for the design of new drugs due to its ability to bind to target proteins. In materials science, (E)-2-cyano-3-(dimethylamino)-N-(2-methoxy-5-methylphenyl)acrylamide has been used as a monomer for the synthesis of functional polymers with various applications.

properties

IUPAC Name

(E)-2-cyano-3-(dimethylamino)-N-(2-methoxy-5-methylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-10-5-6-13(19-4)12(7-10)16-14(18)11(8-15)9-17(2)3/h5-7,9H,1-4H3,(H,16,18)/b11-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITMWVJZVHYTNJK-PKNBQFBNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(=CN(C)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)OC)NC(=O)/C(=C/N(C)C)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-cyano-3-(dimethylamino)-N-(2-methoxy-5-methylphenyl)acrylamide

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